3-(9H-carbazol-3-yl)propanenitrile
CAS No.:
Cat. No.: VC18098944
Molecular Formula: C15H12N2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 3-(9H-carbazol-3-yl)propanenitrile |
| Standard InChI | InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2 |
| Standard InChI Key | PLTUHWIQDPAIMU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a carbazole moiety—a fused tricyclic aromatic system with nitrogen at the 9-position—linked to a propanenitrile group (-CH₂CH₂CN). This configuration confers distinct electronic properties:
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Carbazole Core: The planar, conjugated π-system enables strong electron-donating capabilities and fluorescence .
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Nitrile Functional Group: Polarizes the molecule, enhancing solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) .
Table 1: Key Structural Parameters
Synthesis and Polymerization
Monomer Synthesis
3-(9H-Carbazol-9-yl)propanenitrile is synthesized via nucleophilic substitution. A representative pathway involves:
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Alkylation of Carbazole: Reacting carbazole with acrylonitrile or a brominated propanenitrile derivative in the presence of a base (e.g., NaOH) .
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Purification: Recrystallization from ethanol or column chromatography yields the pure monomer .
Electropolymerization
The compound serves as a precursor for conductive polymers. Electrochemical polymerization on platinum or ITO electrodes in acetonitrile/TBABF₄ yields poly(3-(9H-carbazol-9-yl)propanenitrile) with the following properties :
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Conductivity: 4.3 × 10⁻² S/cm (four-point probe measurement).
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Film Morphology: Dense, granular structures observed via SEM, indicative of high surface area.
Table 2: Electrochemical Polymerization Conditions
| Parameter | Value | Source |
|---|---|---|
| Monomer Concentration | 25 mM | |
| Electrolyte | 0.1 M TBABF₄ in ACN | |
| Scan Rate | 250 mV/s | |
| Oxidation Potential (Epa) | 1.38 V vs. SCE |
Spectroscopic and Electrochromic Properties
UV-Vis and Fluorescence
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Neutral State: Absorption maxima at 350 nm (π→π* transition) and weak fluorescence at 410 nm .
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Oxidized State: Broad absorption from 600–800 nm, correlating with a green-colored film .
FTIR and NMR Analysis
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FTIR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1605 cm⁻¹ (aromatic C=C), and 1350 cm⁻¹ (C-N stretch) .
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¹H NMR: Aromatic protons resonate at δ 7.1–8.6 ppm; propanenitrile chain protons appear as triplets at δ 2.8–3.2 ppm .
Applications in Materials Science
Organic Electronics
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Light-Emitting Diodes (OLEDs): The carbazole core’s fluorescence and hole-transport properties enable use in emissive layers .
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Electrochromic Devices: Reversible color change (transparent ↔ green) suits smart windows and displays .
Sensors and Catalysis
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CN⁻ Detection: The nitrile group’s reactivity with anions facilitates chemosensor designs .
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Photocatalysis: Acts as a photosensitizer in visible-light-driven reactions due to its extended conjugation .
Challenges and Future Directions
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Synthetic Scalability: Current routes yield moderate purity (≥95%); optimizing catalytic systems could improve efficiency .
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Stability: Long-term oxidative stability of polymers remains unverified, necessitating accelerated aging studies.
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Toxicity: Limited ecotoxicological data require comprehensive risk assessments for industrial adoption.
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